

# Synthesis and Characterization of 5-(Trimethylsilylethynyl)indane: A Technical Guide

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## Compound of Interest

Compound Name: 5-(Trimethylsilylethynyl)indane

Cat. No.: B1394917

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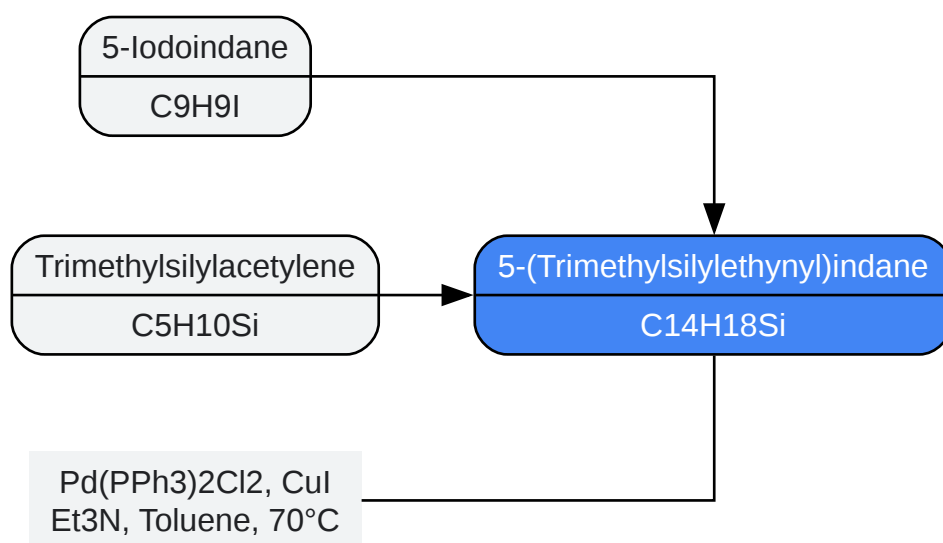
This technical guide provides a comprehensive overview of the synthesis and characterization of **5-(Trimethylsilylethynyl)indane**, a key intermediate in the development of various research chemicals and potential therapeutic agents. The following sections detail the synthetic protocol, purification methods, and comprehensive characterization data.

## Synthesis

The synthesis of **5-(Trimethylsilylethynyl)indane** is typically achieved via a Sonogashira cross-coupling reaction. This well-established palladium-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. In this case, the reaction couples 5-iodoindane with trimethylsilylacetylene.

## Synthetic Pathway

The overall synthetic scheme is presented below:



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Caption: Sonogashira coupling for the synthesis of **5-(Trimethylsilylethynyl)indane**.

## Experimental Protocol

Materials:

- 5-Iodoindane
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh<sub>3</sub>)<sub>2</sub>Cl<sub>2</sub>)
- Copper(I) iodide (CuI)
- Triethylamine (Et<sub>3</sub>N)
- Toluene, anhydrous
- Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Procedure:

- To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add 5-iodoindane (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq).

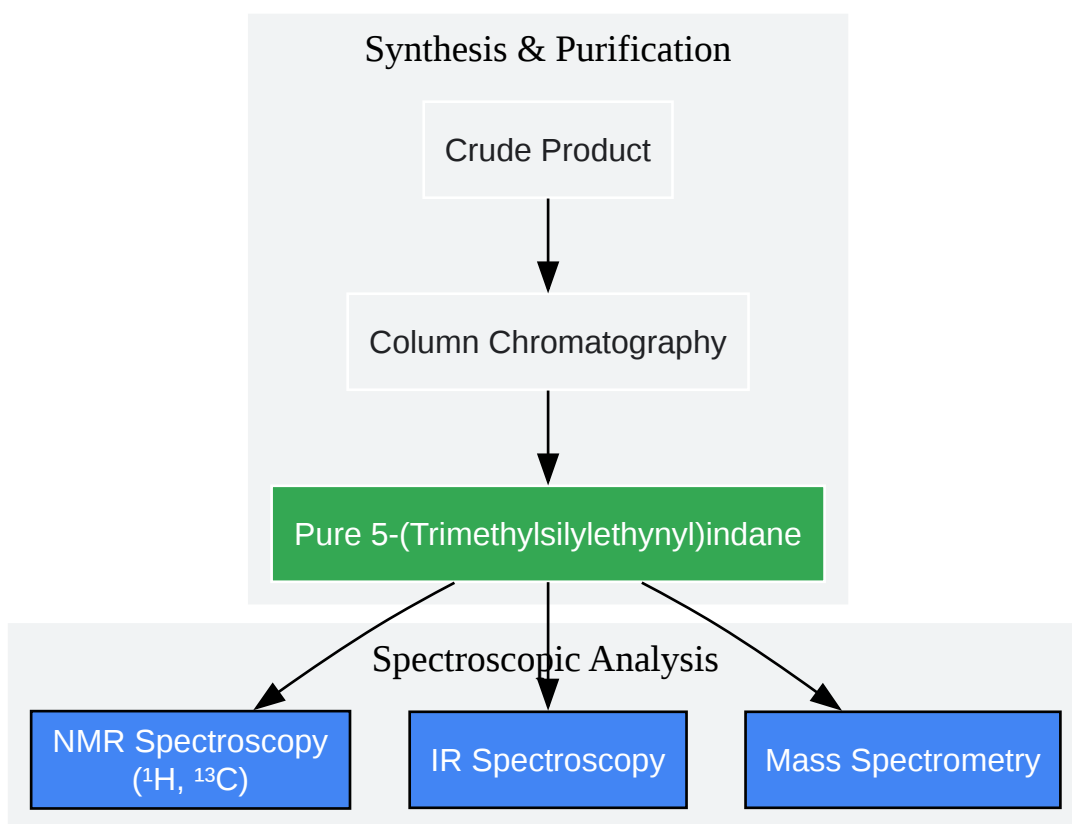
- Add anhydrous toluene to dissolve the solids.
- To this mixture, add triethylamine (2.0 eq) followed by the dropwise addition of trimethylsilylacetylene (1.2 eq).
- The reaction mixture is then heated to 70°C and stirred for 12-24 hours. Reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
- The residue is then redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with saturated aqueous ammonium chloride solution and brine.
- The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
- The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure **5-(Trimethylsilylethynyl)indane**.

## Characterization

The structure and purity of the synthesized **5-(Trimethylsilylethynyl)indane** are confirmed by various spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Characterization Workflow

The following diagram illustrates the typical workflow for the characterization of the final product.



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Caption: Workflow for the purification and characterization of the synthesized compound.

## Spectroscopic Data

The following tables summarize the expected quantitative data from the spectroscopic analysis of **5-(Trimethylsilylethynyl)indane**. These are predicted values based on the analysis of similar structures and the constituent functional groups.

Table 1: <sup>1</sup>H NMR (Proton NMR) Data (400 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
7.20 - 7.35	m	3H	Aromatic-H
2.85 - 2.95	t, J = 7.5 Hz	4H	-CH <sub>2</sub> - (indane)
2.00 - 2.10	p, J = 7.5 Hz	2H	-CH <sub>2</sub> - (indane)
0.25	s	9H	-Si(CH <sub>3</sub> ) <sub>3</sub>

Table 2: <sup>13</sup>C NMR (Carbon NMR) Data (100 MHz, CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
145.5	Aromatic-C
143.0	Aromatic-C
131.0	Aromatic-C
126.5	Aromatic-C
124.5	Aromatic-C
122.0	Aromatic-C
105.0	-C $\equiv$ C-Si
94.0	-C $\equiv$ C-Si
33.0	-CH <sub>2</sub> - (indane)
32.0	-CH <sub>2</sub> - (indane)
25.5	-CH <sub>2</sub> - (indane)
0.0	-Si(CH <sub>3</sub> ) <sub>3</sub>

Table 3: IR (Infrared) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
2960	Strong	C-H stretch (aliphatic)
2155	Medium	C≡C stretch (alkyne)
1250	Strong	Si-C stretch
840	Strong	Si-C stretch

Table 4: Mass Spectrometry (Electron Ionization - EI)

m/z	Relative Intensity (%)	Assignment
214	80	[M] <sup>+</sup> (Molecular Ion)
199	100	[M - CH <sub>3</sub> ] <sup>+</sup>
115	40	[M - Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
73	60	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

## Conclusion

This guide outlines a reliable method for the synthesis of **5-(Trimethylsilylethynyl)indane** via a Sonogashira coupling reaction. The provided experimental protocol and comprehensive characterization data serve as a valuable resource for researchers in medicinal chemistry and materials science. The detailed spectroscopic information will aid in the unambiguous identification and quality control of the synthesized compound.

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